molecular formula C5Cl4F6O2 B3037857 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane CAS No. 64499-81-6

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

Cat. No.: B3037857
CAS No.: 64499-81-6
M. Wt: 347.8 g/mol
InChI Key: RSNKMTZZWVFGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is a useful research compound. Its molecular formula is C5Cl4F6O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a complex organofluorine molecule, and its specific biological targets may depend on the context of its use .

Mode of Action

It’s known to be used as a fluorine-based organic solvent for secondary batteries . This suggests that its mode of action might involve interactions with other chemical species in the battery, possibly influencing the movement of ions or electrons.

Biochemical Pathways

Given its use as a solvent in secondary batteries , it’s likely that its primary biochemical interactions occur in non-biological systems.

Pharmacokinetics

As a solvent used in industrial applications

Result of Action

As a solvent, its primary role is likely to facilitate the dissolution or dispersion of other substances .

Its primary known use is as a solvent in secondary batteries

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups[][1].

Major Products Formed

Scientific Research Applications

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: It is widely used in the agricultural sector as an intermediate for insecticides and fungicides[][1].

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane include:

  • 2,2-Bis(trifluoromethyl)-1,3-dioxolane
  • 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxane
  • 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxepane[1][1]

Properties

IUPAC Name

4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKMTZZWVFGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.